![molecular formula C10H10N2 B14743369 1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene CAS No. 268-30-4](/img/structure/B14743369.png)
1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-diazatricyclo[73003,7]dodeca-3,5,9,11-tetraene is a complex organic compound known for its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the dimerization of cyclopentadienyl ligands can lead to the formation of tricyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in organic synthesis techniques may pave the way for scalable production in the future.
Análisis De Reacciones Químicas
Types of Reactions
1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups into the compound.
Aplicaciones Científicas De Investigación
1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may find applications in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but its unique structure suggests potential for significant biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,4,5,6,7,10,11,12-Octamethyltricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene: This compound shares a similar tricyclic structure but with different substituents.
4,6,10,12-Tetranitro-5,11-bis(nitroimino)-2,8-dioxa-4,6,10,12-tetraaza-tricyclo[7,3,0,03,7]dodecane: Known for its high-energy density properties.
Uniqueness
1,7-diazatricyclo[73003,7]dodeca-3,5,9,11-tetraene stands out due to its specific nitrogen-containing tricyclic structure, which imparts unique chemical and biological properties
Propiedades
Número CAS |
268-30-4 |
|---|---|
Fórmula molecular |
C10H10N2 |
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene |
InChI |
InChI=1S/C10H10N2/c1-3-9-7-12-6-2-4-10(12)8-11(9)5-1/h1-6H,7-8H2 |
Clave InChI |
NEGAAFKHJHOUOG-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CN2CC3=CC=CN31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


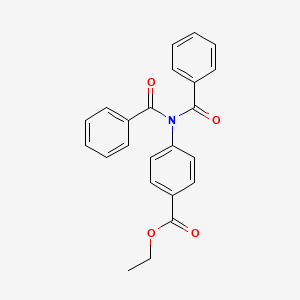

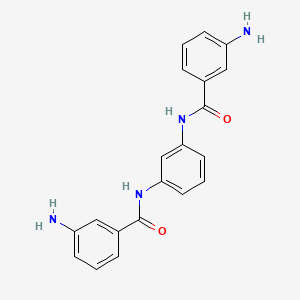

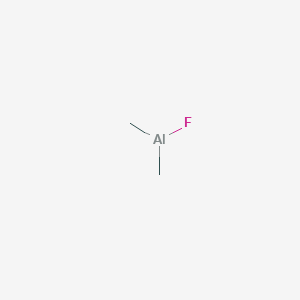
![2-Propenoic acid, 2-[(trifluoroacetyl)oxy]-, ethyl ester](/img/structure/B14743310.png)

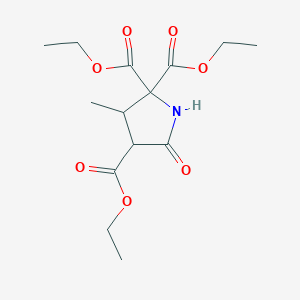
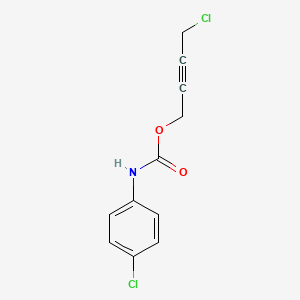
![1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one](/img/structure/B14743333.png)
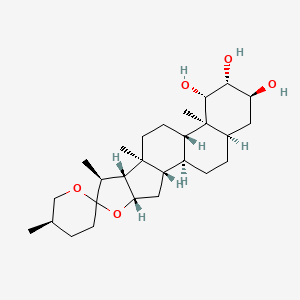
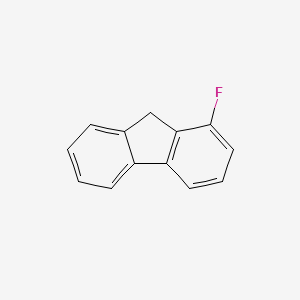
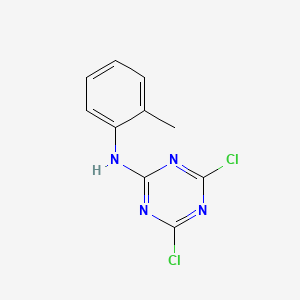
![[4-(Carbamoylamino)phenyl]arsonous acid](/img/structure/B14743353.png)
